molecular formula C6H6IN3O4 B2618430 Methyl 2-(4-iodo-3-nitropyrazolyl)acetate CAS No. 1354705-51-3

Methyl 2-(4-iodo-3-nitropyrazolyl)acetate

Cat. No. B2618430
CAS RN: 1354705-51-3
M. Wt: 311.035
InChI Key: XQXPHDGZJYDNNZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodo-3-nitropyrazolyl)acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a nitro-substituted pyrazole that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodo-3-nitropyrazolyl)acetate is not well understood. However, it has been suggested that the nitro group in the pyrazole ring may play a role in its biological activity. The compound has been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
Methyl 2-(4-iodo-3-nitropyrazolyl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer properties, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, the compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-(4-iodo-3-nitropyrazolyl)acetate in lab experiments is its unique properties. The compound has been shown to have various biological activities, which makes it useful in the development of new drugs and therapies. However, one of the limitations of using this compound is its toxicity. The compound has been shown to be toxic to some cell lines, and caution should be taken when handling it in the lab.

Future Directions

There are many future directions for research on Methyl 2-(4-iodo-3-nitropyrazolyl)acetate. One area of research is the development of new drugs and therapies based on the compound's unique properties. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential as a chemotherapeutic agent. Finally, there is a need for more studies on the toxicity of the compound and the development of safer methods for handling it in the lab.
Conclusion:
In conclusion, Methyl 2-(4-iodo-3-nitropyrazolyl)acetate is a unique chemical compound that has been widely used in scientific research. The compound has many potential applications in the field of medicinal chemistry, and its unique properties make it a useful tool for the development of new drugs and therapies. However, caution should be taken when handling the compound in the lab due to its toxicity. Further research is needed to understand the mechanism of action of the compound and its potential as a chemotherapeutic agent.

Synthesis Methods

The synthesis of Methyl 2-(4-iodo-3-nitropyrazolyl)acetate has been achieved using various methods. One of the commonly used methods involves the reaction of 4-iodo-3-nitropyrazole with methyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Methyl 2-(4-iodo-3-nitropyrazolyl)acetate has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been used as a reagent for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

methyl 2-(4-iodo-3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O4/c1-14-5(11)3-9-2-4(7)6(8-9)10(12)13/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXPHDGZJYDNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=N1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-iodo-3-nitropyrazolyl)acetate

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